molecular formula C9H5FN2 B069442 5-fluoro-1H-indole-3-carbonitrile CAS No. 194490-15-8

5-fluoro-1H-indole-3-carbonitrile

Cat. No. B069442
M. Wt: 160.15 g/mol
InChI Key: OGJRYRXFDXWPHG-UHFFFAOYSA-N
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Description

“5-fluoro-1H-indole-3-carbonitrile” is a chemical compound with the CAS Number: 194490-15-8 . It has a molecular weight of 160.15 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of indole derivatives, including “5-fluoro-1H-indole-3-carbonitrile”, has been a topic of interest in the chemical community . Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .


Molecular Structure Analysis

The Inchi Code of “5-fluoro-1H-indole-3-carbonitrile” is 1S/C9H5FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H . The compound has a linear formula of C9H5FN2 .


Chemical Reactions Analysis

Indole derivatives, such as “5-fluoro-1H-indole-3-carbonitrile”, are significant because they are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily .


Physical And Chemical Properties Analysis

“5-fluoro-1H-indole-3-carbonitrile” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Multicomponent Reactions (MCRs) in Organic Chemistry

Application Summary

Indole derivatives, such as 1H-Indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Method of Application

The method involves the use of indole derivatives in inherently sustainable multicomponent reactions. This strategy decreases the deployment of solvents and energy essential for the purification of intermediates .

Results or Outcomes

The MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Biological Potential of Indole Derivatives

Application Summary

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method of Application

The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Reactant in Chemical Synthesis

Application Summary

5-fluoro-1H-indole-3-carbonitrile is used as a reactant for parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction, preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM, chemo selective and regioselective preparation of benzoyl indoles, 4,5-dihydrocyclopenta [c]quinolines by palladium-catalyzed ring-expansion reaction alkynes, using O2 as the oxidant and vinylindoles by hydroarylation of alkynes using indium bromide catalyst .

Method of Application

The method involves the use of 5-fluoro-1H-indole-3-carbonitrile in various chemical reactions as a reactant .

Results or Outcomes

The outcomes of these reactions are the synthesis of various complex molecules that have potential applications in the treatment of metabolic syndrome and IDDM .

Synthesis of Dihydroisoquinolines

Application Summary

5-fluoro-1H-indole-3-carbonitrile is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .

Method of Application

The method involves the use of 5-fluoro-1H-indole-3-carbonitrile in a silver and L-proline co-catalyzed three-component coupling reaction .

Results or Outcomes

The outcome of this reaction is the synthesis of dihydroisoquinolines .

Preparation of Novel PPARα/γ Dual Agonists

Application Summary

5-fluoro-1H-indole-3-carbonitrile is used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .

Method of Application

The method involves the use of 5-fluoro-1H-indole-3-carbonitrile in the preparation of novel PPARα/γ dual agonists .

Results or Outcomes

The outcome of this reaction is the synthesis of novel PPARα/γ dual agonists that have potential applications in the treatment of metabolic syndrome and IDDM .

Synthesis of Indolecarboxamide Derivatives

Application Summary

3-Formyl-1H-indole-5-carbonitrile is used as a reactant for the preparation of indolecarboxamide derivatives as antitumor agents .

Method of Application

The method involves the use of 3-Formyl-1H-indole-5-carbonitrile in the preparation of indolecarboxamide derivatives .

Results or Outcomes

The outcome of this reaction is the synthesis of indolecarboxamide derivatives that have potential applications as antitumor agents .

Synthesis of Indole- and 7-azaindole-1,3-dicarboxamide

Application Summary

3-Formyl-1H-indole-5-carbonitrile is used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide inhibitors of BACE-1 .

Method of Application

The method involves the use of 3-Formyl-1H-indole-5-carbonitrile in the preparation of indole- and 7-azaindole-1,3-dicarboxamide inhibitors of BACE-1 .

Results or Outcomes

The outcome of this reaction is the synthesis of indole- and 7-azaindole-1,3-dicarboxamide inhibitors of BACE-1 .

Preparation of Indolyl Alkenes

Application Summary

3-Formyl-1H-indole-5-carbonitrile is used as a reactant for the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents .

Method of Application

The method involves the use of 3-Formyl-1H-indole-5-carbonitrile in the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation .

Results or Outcomes

The outcome of this reaction is the synthesis of indolyl alkenes that have potential applications as antibacterial agents .

Therapeutic Potential of Imidazole Containing Compounds

Application Summary

The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .

Method of Application

The method involves the synthesis and application of 1,3-diazole and its containing compounds .

Results or Outcomes

The outcomes of these applications are the therapeutic activities of 1,3-diazole and its containing compounds .

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

Indole derivatives, including “5-fluoro-1H-indole-3-carbonitrile”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a paradigm of a natural assembly method such as prebiotic evolution . This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

properties

IUPAC Name

5-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJRYRXFDXWPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409462
Record name 5-fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-indole-3-carbonitrile

CAS RN

194490-15-8
Record name 5-fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Zhang, X Zhang, J Zhu, A Turpoff… - Journal of Medicinal …, 2014 - ACS Publications
A novel, potent, and orally bioavailable inhibitor of hepatitis C RNA replication targeting NS4B, compound 4t (PTC725), has been identified through chemical optimization of the 6-(indol-…
Number of citations: 53 pubs.acs.org
M Zhao, W Zhang, Z Shen - The Journal of Organic Chemistry, 2015 - ACS Publications
Cu-catalyzed cyanation of indoles with acetonitrile for the synthesis of 3-cyanoindoles has been developed. The Cu/TEMPO/(Me 3 Si) 2 system has been identified to promote highly …
Number of citations: 56 pubs.acs.org
S Yugandar, S Konda, H Ila - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient route to multisubstituted indoles has been developed through intramolecular oxidative C–H activation-amination of readily available 2-(het)aryl-3-(het)aryl/alkyl-3-(het)aryl/…
Number of citations: 41 pubs.acs.org
D Carbone, V Vestuto, MR Ferraro, T Ciaglia… - European Journal of …, 2022 - Elsevier
The enzyme glutaminase-1 (GLS-1) has shown a clear and coherent implication in the progression and exacerbation of different aggressive tumors such as glioblastoma, …
Number of citations: 22 www.sciencedirect.com
L Zhang, Q Wen, J Jin, C Wang, P Lu, Y Wang - Tetrahedron, 2013 - Elsevier
A copper-mediated direct cyanation of indoles with benzyl cyanide as the cyanide anion surrogate has been achieved. The cascade reaction furnished 3-cyanoindoles under mild …
Number of citations: 50 www.sciencedirect.com
OY Yuen, PY Choy, WK Chow, WT Wong… - The Journal of …, 2013 - ACS Publications
Copper-mediated direct and regioselective C3-cyanation of indoles using benzyl cyanide as the cyanide anion source is presented. A wide range of indoles undergo cyanation …
Number of citations: 68 pubs.acs.org

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